molecular formula C8H11NO5S B288082 (2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No. B288082
M. Wt: 233.24 g/mol
InChI Key: FKENQMMABCRJMK-GDVGLLTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as cefoxitin, is a second-generation cephamycin antibiotic. It is used to treat a variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria. In

Scientific Research Applications

Cefoxitin has been extensively studied for its antibacterial properties. It is effective against a wide range of bacteria, including those that are resistant to other antibiotics. Cefoxitin has been used to treat infections in various parts of the body, including the respiratory tract, urinary tract, skin, and soft tissues. It has also been used in the treatment of sepsis and other serious infections.

Mechanism of Action

Cefoxitin works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of cell wall synthesis. This leads to the inhibition of transpeptidation and the formation of cross-links in the cell wall. As a result, the bacterial cell wall becomes weak and susceptible to lysis.
Biochemical and Physiological Effects
Cefoxitin has been shown to have low toxicity and is generally well-tolerated by patients. It is rapidly absorbed after oral or intravenous administration and has a relatively long half-life. Cefoxitin is primarily excreted by the kidneys and can accumulate in patients with renal impairment. It is also metabolized in the liver and may interact with other drugs that are metabolized by the same enzymes.

Advantages and Limitations for Lab Experiments

Cefoxitin is a useful tool for studying bacterial cell wall synthesis and antibiotic resistance. It can be used to test the susceptibility of bacteria to antibiotics and to investigate the mechanisms of resistance. However, (2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is not effective against all types of bacteria and may not be suitable for all experiments. It is important to consider the specific research question and the properties of the bacteria being studied when selecting an antibiotic for lab experiments.

Future Directions

There are several areas of research that could benefit from further study of (2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. These include:
1. Development of new antibiotics: Cefoxitin has been used as a starting point for the development of new antibiotics with improved properties, such as increased potency or decreased toxicity.
2. Antibiotic resistance: Cefoxitin can be used to study the mechanisms of antibiotic resistance and to identify new targets for drug development.
3. Clinical applications: Cefoxitin may have potential applications in the treatment of other types of infections, such as those caused by multidrug-resistant bacteria.
4. Combination therapy: Cefoxitin may be used in combination with other antibiotics to improve treatment outcomes and reduce the development of resistance.
Conclusion
Cefoxitin is a second-generation cephamycin antibiotic that has been extensively studied for its antibacterial properties. It works by inhibiting bacterial cell wall synthesis and is effective against a wide range of bacteria. Cefoxitin has potential applications in the treatment of various infections and can be used as a tool for studying antibiotic resistance and bacterial cell wall synthesis. Further research is needed to fully explore the potential of (2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in these areas.

Synthesis Methods

Cefoxitin is synthesized by the condensation of 7-aminocephalosporanic acid (7-ACA) with 3-(2-methylthioethyl)thioacetic acid. The resulting intermediate is then treated with acetic anhydride to form (2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. The synthesis method of (2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is well-established and has been optimized for large-scale production.

properties

Product Name

(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C8H11NO5S

Molecular Weight

233.24 g/mol

IUPAC Name

(2S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5?,6-/m0/s1

InChI Key

FKENQMMABCRJMK-GDVGLLTNSA-N

Isomeric SMILES

CC1([C@@H](N2C(S1(=O)=O)CC2=O)C(=O)O)C

SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C

Origin of Product

United States

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